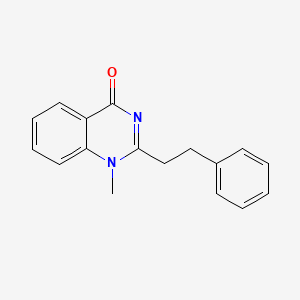

1-Methyl-2-phenethylquinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H16N2O |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

1-methyl-2-(2-phenylethyl)quinazolin-4-one |

InChI |

InChI=1S/C17H16N2O/c1-19-15-10-6-5-9-14(15)17(20)18-16(19)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |

InChI Key |

IGUSQQJXSWZGKN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N=C1CCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 2 Phenethylquinazolin 4 1h One and Structural Analogues

Established Reaction Pathways for the Quinazolin-4(1H)-one Core Synthesis

The synthesis of the quinazolin-4(1H)-one core is a well-explored area of organic chemistry, with numerous strategies developed to achieve this heterocyclic framework. These methods often prioritize efficiency, atom economy, and the ability to introduce diverse substituents.

Convergent One-Pot Synthetic Approaches

A prominent one-pot method for synthesizing quinazolinones involves the oxidative cyclization of 2-aminobenzamides with alcohols. This approach is advantageous as it utilizes readily available starting materials. Various catalytic systems have been developed to facilitate this transformation. For instance, a zinc-catalyzed oxidative transformation of 2-aminobenzamide (B116534) with benzyl (B1604629) alcohols has been reported to produce quinazolinones in moderate to good yields. rsc.org

In a notable advancement, an iridium-catalyzed one-pot oxidative cyclization of primary alcohols with o-aminobenzamides has been successfully achieved under hydrogen transfer conditions. nih.gov This method demonstrates the versatility of transition metal catalysis in forging the quinazolinone core. The general reaction involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes condensation with 2-aminobenzamide, followed by cyclization and subsequent oxidation to the quinazolinone.

Table 1: Catalytic Oxidative Cyclization of 2-Aminobenzamide with Alcohols

| Catalyst | Alcohol Substrate | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Zinc-based | Benzyl alcohols | Not specified | Not specified | Not specified | Moderate to Good |

| [Cp*IrCl2]2 | Primary alcohols | Hydrogen acceptor | Water | Not specified | Not specified |

Annulation reactions involving anthranilic acid derivatives and isothiocyanates provide a reliable route to 2-substituted quinazolin-4(1H)-ones, particularly those with a sulfur-containing substituent at the 2-position, which are valuable structural analogues. The reaction of anthranilic acid with an isothiocyanate initially forms a thiourea (B124793) derivative, which then undergoes cyclization to afford a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. nih.gov

These 2-mercapto or 2-thioxo derivatives can serve as versatile intermediates for further functionalization at the 2-position, allowing for the introduction of various substituents. For example, stirring the 2-thioxo compound with potassium carbonate in acetone (B3395972) and an appropriate alkyl or aralkyl halide can lead to the corresponding S-substituted 2-mercaptoquinazolin-4(1H)-one. nih.gov

Table 2: Synthesis of 2-Thioxoquinazolin-4(1H)-one Derivatives from Anthranilic Acid

| Anthranilic Acid Derivative | Isothiocyanate | Solvent | Base | Product |

|---|---|---|---|---|

| Anthranilic acid | 4-(2-isothiocyanatoethyl)benzenesulfonamide | Ethanol | Triethylamine | 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide |

| Anthranilic acid | 2-cyano-3,3-diphenylprop-2-enoyl isothiocyanate | Dry acetone | None | 1:1 adduct, cyclizes with acetic anhydride (B1165640) |

One of the most efficient and widely used methods for the synthesis of 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones is the one-pot, three-component reaction of isatoic anhydride, a primary amine, and an aldehyde. academie-sciences.frnih.gov This methodology allows for the direct construction of the quinazolinone core with substituents at both the 2- and 3-positions. The reaction proceeds through the initial reaction of isatoic anhydride with the amine to form an intermediate anthranilamide, which then condenses with the aldehyde to form an imine that subsequently cyclizes. uobaghdad.edu.iq

Various catalysts, including bismuth nitrate (B79036) and magnetic iron oxide nanoparticles, have been employed to promote this reaction, often under solvent-free conditions or in environmentally benign solvents like water. academie-sciences.frnih.gov The resulting 2,3-dihydroquinazolin-4(1H)-ones can then be oxidized to the corresponding quinazolin-4(3H)-ones. academie-sciences.fr

Table 3: Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from Isatoic Anhydride

| Catalyst | Amine | Aldehyde | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Bi(NO3)3·5H2O | Primary amines | Aromatic aldehydes | Solvent-free | 100 | Excellent |

| Fe3O4 nanoparticles | Amines | Aldehydes | Water | Not specified | High |

| p-TsOH | Primary amine/Ammonium acetate | Aromatic aldehydes | Water | Reflux | Not specified |

| NaHSO4 | Primary amines | Pyridine-3-carbaldehyde | THF | 68 | High |

Mechanochemical synthesis, which involves reactions conducted in the solid state with mechanical energy (e.g., ball milling), offers a green and efficient alternative to traditional solvent-based methods. The synthesis of quinazolin-4(3H)-ones has been successfully achieved through the mechanochemical reaction of 2-aminobenzamides and aldehydes in the presence of an oxidizing agent like o-iodoxybenzoic acid (IBX). nih.gov

This solvent-free approach allows for reactions to occur at maximum concentration, which can lead to shorter reaction times and improved yields. nih.gov The proposed mechanism suggests the initial formation of an adduct between the 2-aminobenzamide and the aldehyde, which is then oxidized by IBX to form the quinazolin-4(3H)-one. nih.gov A key finding was that the yield of the reaction significantly increased when IBX was added after an initial period of milling the reactants. nih.gov

Table 4: Mechanochemical Synthesis of Quinazolin-4(3H)-ones

| Reactant 1 | Reactant 2 | Oxidant | Conditions | Key Finding |

|---|---|---|---|---|

| 2-Aminobenzamides | Aryl/Alkyl aldehydes | o-Iodoxybenzoic acid (IBX) | Ball-milling, solvent-free | Increased yield when IBX is added after 30 min of initial milling |

Iridium catalysts have shown significant promise in the synthesis of quinazolinones. A notable application is the iridium-catalyzed enantioselective intramolecular allylation to prepare dihydroimidazoquinazolinones. nih.gov More directly related to the quinazolinone core, methods for the synthesis of quinazolinones from anthranilamide and unsaturated aldehydes have been developed. This reaction proceeds via a condensation to form a 2,3-dihydroquinazolin-4(3H)-one intermediate containing a double bond, which then undergoes an intramolecular hydrogen transfer facilitated by a transition metal catalyst to yield the final quinazolinone product. This method is advantageous due to its high atom economy, with water being the only byproduct.

Table 5: Iridium-Catalyzed Synthesis of Quinazolinones

| Catalyst System | Substrate 1 | Substrate 2 | Key Transformation |

|---|---|---|---|

| Iridium-chiral cyclic phosphoramidite (B1245037) complexes | (E)-4-(alkyl(4-oxo-3,4-dihydroquinazolin-2-yl)amino)but-2-en-1-yl methyl carbonates | - | Enantioselective intramolecular allylation |

| Transition metal catalyst (e.g., Iridium complex) | Anthranilamide | Unsaturated aldehydes | Condensation followed by intramolecular hydrogen transfer |

Stepwise Strategies and Fragment Coupling Methodologies

Traditional synthetic approaches to the quinazolinone core often rely on the sequential assembly of the bicyclic system from acyclic or monocyclic precursors. These methods offer robust and versatile ways to introduce desired substituents at various positions on the ring.

A widely employed and classical method for quinazolinone synthesis proceeds through a stable 2-substituted-4H-3,1-benzoxazin-4-one intermediate. This multi-step process typically begins with the acylation of anthranilic acid. The resulting N-acylanthranilic acid is then subjected to cyclodehydration, commonly using acetic anhydride, to form the benzoxazin-4-one ring. rsc.org This intermediate is pivotal as it readily undergoes reaction with a primary amine, leading to the replacement of the ring oxygen with nitrogen to furnish the desired 2,3-disubstituted quinazolin-4(3H)-one. rsc.org

The versatility of this method lies in the ability to vary both the acylating agent to install different C2-substituents and the primary amine to introduce diversity at the N3-position. researchgate.net For instance, reacting anthranilic acid with a specific acid chloride (R-COCl) yields a 2-R-substituted benzoxazinone, which upon reaction with an amine (R'-NH2), produces a quinazolinone with corresponding substituents at the C2 and N3 positions. researchgate.netscirp.org

Table 1: Synthesis of Quinazolinones via Benzoxazin-4-one Intermediates

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Acylation | Anthranilic Acid, Acid Chloride/Anhydride | Base (e.g., Pyridine) | N-Acylanthranilic Acid |

| 2. Cyclization | N-Acylanthranilic Acid | Acetic Anhydride, Heat | 2-Substituted-4H-3,1-benzoxazin-4-one |

Modern synthetic organic chemistry has been revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Among these, the Palladium-catalyzed Suzuki cross-coupling reaction is particularly effective for functionalizing the quinazolinone scaffold. rsc.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. ekb.eg

For quinazolinone synthesis, this strategy is often applied to a pre-formed, halogenated quinazolinone ring (e.g., a bromo- or iodo-substituted quinazolinone). This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents with high efficiency and functional group tolerance. rsc.orgmdpi.com The general catalytic cycle for the Suzuki reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. ekb.eg

Table 2: Key Components of Suzuki Cross-Coupling for Quinazolinone Functionalization

| Component | Example | Role in Reaction |

|---|---|---|

| Substrate | 2-Bromo-quinazolin-4(1H)-one | Halide source for oxidative addition |

| Coupling Partner | Phenylboronic acid | Source of the new substituent |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the catalytic cycle |

| Base | Na₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

Electrochemical and Green Chemistry Syntheses

In response to the growing need for sustainable chemical processes, electrochemical and other green chemistry approaches for quinazolinone synthesis have been developed. These methods aim to reduce waste, avoid harsh reagents, and minimize energy consumption. rsc.org

Organic electrosynthesis represents an environmentally benign strategy where electrons act as "reagents," eliminating the need for chemical oxidants or reductants. researchgate.net Anodic oxidation methods have been successfully developed for synthesizing quinazolinones. These reactions can proceed under metal-free and chemical oxidant-free conditions, often in aqueous media, which enhances their green credentials. nih.gov For example, an electrochemical synthesis can be achieved via C(sp³)-H amination and C-N cleavage by virtue of anodic oxidation, providing a facile and green route to the quinazolinone core under mild conditions. nih.gov Another approach involves an I₂-catalyzed tandem oxidation in an aqueous solution, which combines electrocatalysis with water as a green solvent. rsc.orgorganic-chemistry.org

Other green strategies include the use of biocompatible catalysts or performing reactions in water. One such method employs graphene oxide nanosheets as a catalyst for the synthesis of quinazolin-4(3H)-ones from anthanilamide and aldehydes in an aqueous medium at room temperature, offering high yields and a simple workup procedure. rsc.org

Specific Synthetic Routes for 1-Methyl-2-phenethylquinazolin-4(1H)-one

The synthesis of the specific target molecule, 1-Methyl-2-phenethylquinazolin-4(1H)-one, requires the strategic introduction of a methyl group at the N1 position and a phenethyl group at the C2 position. This can be achieved either by sequential modification of a pre-formed quinazolinone core or by using appropriately substituted starting materials that already contain these moieties.

Strategies for N1-Methylation of the Quinazolinone Nucleus

The introduction of a methyl group at the N1 position of a 2-substituted quinazolin-4-one can be accomplished via direct alkylation. This typically involves the deprotonation of the N1-H of a suitable precursor, such as 2-phenethylquinazolin-4(3H)-one, using a strong base like sodium hydride (NaH) to generate the corresponding anion. This nucleophilic anion is then treated with an electrophilic methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to afford the N1-methylated product.

The choice of solvent and reaction conditions is crucial to ensure selective methylation at the N1 position over the N3 position or the oxygen atom of the amide. Studies on the methylation of analogous heterocyclic systems, such as quinazolin-4-thione, have shown that the reaction site (N1, N3, or S4) can be influenced by the nature of the alkylating agent, the solvent, and the temperature. researchgate.net For N1-alkylation of quinazolinones, aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed.

Methodologies for Incorporation of the C2-Phenethyl Moiety

One of the most direct and convergent strategies involves the condensation of an N-methylated anthranilamide with a precursor that provides the phenethyl unit.

Route via N-Methylated Precursor: A highly efficient approach begins with the synthesis of 2-amino-N-methylbenzamide. This key intermediate can be prepared from starting materials like 3-methyl-2-nitrobenzoate through amidation with methylamine, followed by reduction of the nitro group. google.com The resulting 2-amino-N-methylbenzamide is then condensed with a derivative of 3-phenylpropanoic acid, such as 3-phenylpropanal (B7769412) or 3-phenylpropionyl chloride. The reaction with 3-phenylpropanal, often followed by an oxidation step, or the direct cyclocondensation with the acid chloride, yields the target 1-Methyl-2-phenethylquinazolin-4(1H)-one. This method builds the complete, substituted heterocyclic system in the final step.

An alternative, more linear approach involves first forming the C2-substituted ring and then performing the N-methylation.

Route via Aldehyde Condensation: This method utilizes the reaction between 2-aminobenzamide and 3-phenylpropanal. nih.gov This condensation, typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) with heating, forms a dihydroquinazolinone intermediate which is then oxidized in situ or in a separate step to yield 2-phenethylquinazolin-4(3H)-one. This intermediate can then be subjected to N1-methylation as described in section 2.2.1.

Table 3: Comparison of Routes for C2-Phenethyl Moiety Incorporation

| Synthetic Route | Key Starting Materials | Key Steps | Notes |

|---|---|---|---|

| Convergent Route | 2-Amino-N-methylbenzamide, 3-Phenylpropanal (or derivative) | 1. Synthesis of N-methylated precursor. 2. Cyclocondensation with phenethyl source. | Efficiently installs both substituents in the final cyclization. |

| Linear Route | 2-Aminobenzamide, 3-Phenylpropanal | 1. Condensation/Oxidation to form 2-phenethylquinazolin-4(3H)-one. 2. N1-methylation. | A two-stage approach; methylation is performed on the fully formed quinazolinone ring. |

Post-Synthetic Functionalization and Scaffold Diversification of Quinazolinones

Post-synthetic functionalization of the quinazolinone core is a key strategy for generating diverse molecular architectures. These modifications can be broadly categorized into transformations of existing functional groups and the introduction of new substituents at various positions of the heterocyclic system.

Chemoselective Transformations of Thioxo-Quinazolinones to Oxo-Diones

The conversion of a thioxo-quinazolinone to its corresponding oxo-dione is a valuable transformation in the diversification of the quinazolinone scaffold. This conversion allows for the alteration of the electronic and steric properties of the molecule, potentially influencing its chemical behavior. A notable method for this transformation involves the use of sodamide in methanol (B129727) under mild conditions.

This approach has been demonstrated to efficiently convert 3-substituted 2-thioxo-quinazolin-4-ones into the corresponding 3-substituted quinazolin-2,4-diones in high yields. The proposed mechanism suggests the in situ generation of sodium peroxide, which acts as the oxidizing agent. This method provides a practical and efficient route for this specific functional group interconversion.

| Starting Material | Reagent | Product | Yield (%) |

| 3-Substituted 2-thioxo-quinazolin-4-one | Sodamide in Methanol | 3-Substituted quinazolin-2,4-dione | 79-86 |

This table illustrates the general efficiency of the chemoselective transformation of thioxo-quinazolinones to their corresponding oxo-diones using sodamide.

Introduction of Diverse Alkyl and Aryl Substituents at Key Positions

The introduction of various alkyl and aryl groups at different positions of the quinazolinone ring is a fundamental strategy for creating a library of analogues. These substitutions can significantly impact the compound's properties.

Synthesis of the Core Structure: A plausible synthetic route to the target compound, 1-Methyl-2-phenethylquinazolin-4(1H)-one, involves a two-step process. The initial step would be the synthesis of the 2-phenethylquinazolin-4(1H)-one core. This can be achieved through the condensation of anthranilamide with a suitable phenethyl-containing precursor, such as 3-phenylpropanal or a derivative thereof.

N-Alkylation: Following the formation of the 2-phenethylquinazolin-4(1H)-one, the subsequent introduction of a methyl group at the N1 position is required. The regioselectivity of N-alkylation in quinazolinones can be influenced by the choice of alkylating agent and reaction conditions. While N3-alkylation is often favored, N1-selective methylation can be achieved under specific conditions. For instance, the use of "soft" and "hard" methylating agents can direct the alkylation to different nitrogen atoms. Studies have shown that an increase in the polarity of the solvent and the "hardness" of the methylating agent can favor the formation of the N3-alkylated product. Conversely, careful selection of less polar solvents and specific methylating agents can promote N1-alkylation.

C-H Functionalization: In addition to direct synthesis, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the diversification of the quinazolinone scaffold. This approach allows for the direct introduction of aryl and alkyl groups at various positions of the quinazoline (B50416) ring, often with high regioselectivity. For example, palladium-catalyzed arylation of quinazolin-4-ones with arylboronic acids has been reported for the synthesis of 4-arylquinazolines. While this particular example focuses on the 4-position, similar strategies can be envisioned for functionalizing other positions of the 1-methyl-2-phenethylquinazolin-4(1H)-one core, provided suitable directing groups or reaction conditions are employed.

The table below summarizes various methods for introducing substituents onto the quinazolinone scaffold, which are applicable to the synthesis of analogues of 1-Methyl-2-phenethylquinazolin-4(1H)-one.

| Position of Substitution | Method | Reagents/Catalysts | Type of Substituent Introduced |

| N1 | N-Alkylation | Methylating agents (e.g., methyl iodide, dimethyl sulfate) in various solvents | Methyl |

| C2 | Condensation | Anthranilamide and aldehydes/ketones | Alkyl, Aryl |

| C4 | Palladium-catalyzed Arylation | Arylboronic acids, Palladium catalyst (e.g., PdCl2(PPh3)2), Base (e.g., K2CO3) | Aryl |

This interactive data table provides an overview of synthetic strategies for the functionalization of the quinazolinone scaffold.

Biological Activities and Pharmacological Impact of Quinazolinone Derivatives

Anti-Oncological and Cytotoxic Efficacy

Quinazolinone derivatives are recognized for their potent cytotoxic effects against various cancer cell lines. nih.gov Their anti-oncological properties are often attributed to their capacity to interfere with cell proliferation, induce cell cycle arrest, and trigger programmed cell death (apoptosis).

In Vitro Cytotoxicity Profiling against Neoplastic Cell Lines

A substantial body of research has demonstrated the broad-spectrum cytotoxic potential of quinazolinone-based compounds against a panel of human cancer cell lines. For instance, certain novel 6,7-methylenedioxy-4-substituted phenylquinolin-2-one derivatives have shown potent cytotoxicity at sub-micromolar levels. nih.gov Specifically, the compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one displayed significant activity against several tumor cell lines. nih.gov

Similarly, other studies have highlighted the effectiveness of different quinazolinone series. One study synthesized a series of derivatives and evaluated their cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines, finding that the cytotoxicity of most tested compounds was 2- to 30-fold greater than the positive control, lapatinib. nih.gov Another class of compounds, 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one derivatives, were tested on the MCF-7 cell line, with some showing significant inhibition of cell growth. researchgate.net Further research on 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones revealed broad-spectrum cytotoxicity against a wide array of cancer cell lines, including those for the colon (HT29), breast (MCF-7), lung (H460), and prostate (Du145). rsc.org

The cytotoxic effects of various quinazolinone derivatives against different cancer cell lines are summarized below.

| Quinazolinone Derivative Class | Tested Cancer Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| 2-(Furan-2-yl)-4-oxoquinazolin-3-phenyl derivatives | HEPG-2, HCT116, MCF-7 | Significant anticancer activity, particularly with p-Cl-phenyl moiety. | nih.gov |

| Substituted quinazolin-4(3H)-ones | MCF-7 (breast), A2780 (ovarian) | Potent cytotoxicity, with many compounds showing 2- to 30-fold more activity than lapatinib. | nih.gov |

| 2-Phenoxymethyl-3H-quinazolin-4-one (PMQ) | HL-60 (leukemia) | Concentration-dependent cytotoxicity with an IC₅₀ of 10.8 +/- 0.9 µM. | nih.gov |

| 2-Styrylquinazolin-4(3H)-ones | HT29 (colon), U87 (glioblastoma), MCF-7 (breast), A2780 (ovarian) | Sub-µM potency growth inhibition values. | rsc.org |

| 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-ones | MCF-7 (breast) | Compound E6 showed 70.74% inhibition of cell growth. | researchgate.net |

| 6,7-Methylenedioxy-4-substituted phenylquinolin-2-ones | HL-60 (leukemia), H460 (lung) | Displayed potent cytotoxicity at a sub-micromolar level. | nih.gov |

Modulatory Effects on Cellular Processes (e.g., Cell Cycle Progression, Apoptosis Induction)

Beyond general cytotoxicity, the anti-cancer action of quinazolinone derivatives is often linked to specific effects on cellular machinery. A notable mechanism is the induction of apoptosis, or programmed cell death. The compound 2-phenoxymethyl-3H-quinazolin-4-one (PMQ), for example, was shown to actively induce apoptosis in HL-60 leukemia cells. nih.gov This process was associated with a significant increase in the activity of caspase-3 and caspase-9, key enzymes in the apoptotic pathway. nih.gov The study concluded that PMQ exerts its effects primarily through a mitochondrial/caspase-9 dependent pathway. nih.gov

In addition to apoptosis, these compounds can disrupt the normal progression of the cell cycle. Treatment with PMQ led to a block of cells in the G2/M phase, a critical checkpoint for cell division, along with a marked loss of cells in the G0/G1 and S phases. nih.gov Similarly, the derivative 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one was also found to induce cell cycle arrest in the G2/M phase in both HL-60 and H460 cells, an effect that was accompanied by apoptosis. nih.gov This dual action of inducing both cell cycle arrest and apoptosis highlights a potent mechanism for inhibiting cancer cell proliferation. nih.govnih.gov

Antimicrobial Spectrum and Potency

Quinazolinone derivatives have demonstrated a wide range of antimicrobial activities, positioning them as valuable scaffolds for the development of new agents to combat pathogenic microorganisms. Their spectrum of activity includes antibacterial, antifungal, and antimycobacterial effects.

Antibacterial Activity against Pathogenic Strains

Several novel series of quinazolinone derivatives have been synthesized and evaluated for their antibacterial properties. A study focusing on quinazolinone Schiff base derivatives found that all synthesized compounds exhibited good antibacterial activity, particularly against E. coli. nih.gov Molecular docking studies suggested that these compounds may exert their effect by inhibiting DNA gyrase, a crucial enzyme for bacterial cell division. nih.govmdpi.com Another study on new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds also reported that a majority of the tested compounds showed potent antimicrobial activity, with some exceeding the potency of the reference antibiotic Amoxicillin against strains like E. coli and S. typhimurium. mdpi.com

Antifungal Efficacy

The antifungal potential of quinazolinones has also been well-documented. nih.gov Various derivatives have shown efficacy against a range of fungal pathogens. nih.gov For instance, one study synthesized a series of 3-alkylquinazolin-4-one derivatives and found that some compounds displayed weak to good antifungal activity against fungi such as Gibberella zeae and Fusarium oxysporum at a concentration of 50 μg/mL. nih.gov Another report noted that triazole-fused quinazolinones possess a range of biological properties, including antifungal activities. nih.gov However, in a study of certain quinazolinone Schiff bases, no remarkable antifungal activities were observed. nih.gov

| Derivative Class | Target Organism | Activity | Reference |

|---|---|---|---|

| Quinazolinone Schiff bases | E. coli | Good antibacterial activity. | nih.gov |

| Hydrazone/Pyrazole Quinazolinones | E. coli, S. aureus, S. typhimurium, C. albicans | Potent antibacterial and antifungal activity, some exceeding reference antibiotics. | mdpi.com |

| 3-Alkylquinazolin-4-ones | Gibberella zeae, Fusarium oxysporum | Weak to good antifungal activity. | nih.gov |

| Triazole-fused quinazolinones | Various fungi | Reported to have antifungal properties. | nih.gov |

Anti-Mycobacterial Activity, including Cytochrome bd Oxidase Inhibition

A particularly promising application of quinazolinone derivatives is in the treatment of tuberculosis. The respiratory chain of Mycobacterium tuberculosis (Mtb) is a key target for new drugs. nih.gov While the cytochrome bcc-aa₃ oxidase is a viable target, its inhibition can be bypassed by the cytochrome bd terminal oxidase (Cyt-bd), which maintains ATP synthesis. nih.govotago.ac.nz Therefore, inhibitors targeting Cyt-bd are needed to achieve comprehensive termination of energy production in Mtb. nih.gov

Research has identified N-phenethyl-quinazolin-4-yl-amines as a class of compounds that potently target Cyt-bd. nih.gov A study synthesized and screened 22 new N-phenethyl-quinazolin-4-yl-amines against three mycobacterial strains: Mycobacterium bovis BCG, M. tuberculosis H37Rv, and a clinical isolate, M. tuberculosis N0145. nih.gov The results were promising, with two compounds demonstrating higher activity against all three strains than aurachin D, a naturally derived Cyt-bd inhibitor. nih.gov This highlights the potential of the quinazolinone scaffold in developing new and effective treatments for tuberculosis by inhibiting this critical respiratory enzyme. nih.gov

Neuropharmacological Modulation and Central Nervous System Activities

The quinazolinone scaffold is a cornerstone in the development of agents targeting the central nervous system. Derivatives of this structure have demonstrated a variety of activities, suggesting that 1-Methyl-2-phenethylquinazolin-4(1H)-one could also possess significant neuropharmacological properties.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of neurodegenerative disorders. A structurally related compound, 3-phenethyl-2-phenylquinazolin-4(3H)-one, has been identified as a potent and selective inhibitor of butyrylcholinesterase. koreascience.kr This derivative displayed a mixed-type inhibition with a Ki value of 3.00 ± 1.81 μM for BChE and was found to be a reversible inhibitor. koreascience.kr In contrast, it showed weak inhibition against acetylcholinesterase. koreascience.kr This selectivity is noteworthy, as BChE levels are known to increase in the brains of Alzheimer's disease patients. Other studies on different quinazolin-4(3H)-one derivatives have also demonstrated significant inhibitory activity against both AChE and BChE, with some compounds showing competitive inhibition in the nanomolar range. bezmialem.edu.tr

Below is an interactive data table summarizing the cholinesterase inhibitory activities of a representative quinazolinone derivative.

| Compound | Target Enzyme | IC50 (μM) | Ki (μM) | Inhibition Type |

| 3-phenethyl-2-phenylquinazolin-4(3H)-one | BChE | 7.99 | 3.00 ± 1.81 | Mixed |

| 3-phenethyl-2-phenylquinazolin-4(3H)-one | AChE | >40 | - | Weak Inhibition |

Data sourced from studies on analogous compounds.

Therapeutic Relevance in Neurodegenerative Disorders (e.g., Alzheimer's Disease)

The potential dual action of quinazolinone derivatives as both NMDA receptor antagonists and cholinesterase inhibitors positions them as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.govkoreascience.kr The pathological hallmarks of Alzheimer's include cholinergic deficits and glutamate-mediated excitotoxicity. nih.gov By inhibiting BChE, a compound like 1-Methyl-2-phenethylquinazolin-4(1H)-one could help to elevate acetylcholine (B1216132) levels in the brain, thereby improving cognitive function. koreascience.kr Simultaneously, by modulating NMDA receptor activity, it could protect neurons from the damaging effects of excessive glutamate (B1630785) stimulation. nih.gov The selective inhibition of BChE by the related 3-phenethyl-2-phenylquinazolin-4(3H)-one is particularly relevant, as BChE activity increases in the Alzheimer's brain while AChE activity declines. koreascience.kr

Enzyme Inhibition Profiles of Quinazolinone Derivatives

Beyond their neuropharmacological effects, quinazolinone derivatives have been extensively investigated for their ability to inhibit a range of enzymes implicated in various diseases, most notably cancer.

Kinase Inhibition (e.g., Epidermal Growth Factor Receptor, Human Epidermal Growth Factor Receptor 2, Cyclin-Dependent Kinase 9, Polo-like Kinase 1 Polo-box Domain)

The quinazolinone core is a well-established pharmacophore in the design of kinase inhibitors. Numerous derivatives have demonstrated potent inhibitory activity against a variety of protein kinases that are crucial for cell signaling and proliferation. For instance, certain quinazolin-4(3H)-one derivatives have shown excellent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), with some compounds exhibiting IC50 values comparable to the approved drug lapatinib. nih.gov Docking studies have suggested that these compounds can act as ATP-competitive or non-competitive inhibitors. nih.gov Furthermore, other quinazolinone-based molecules have been reported to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov The broad-spectrum kinase inhibitory profile of this chemical class suggests that 1-Methyl-2-phenethylquinazolin-4(1H)-one could also function as a kinase inhibitor, with potential applications in oncology. mdpi.comnih.gov

The following interactive table presents the kinase inhibitory activities of some representative quinazolinone derivatives.

| Compound Series | Target Kinase | IC50 Range (μM) |

| Quinazolin-4(3H)-ones | CDK2 | Potent Inhibition Reported |

| Quinazolin-4(3H)-ones | HER2 | 0.079 - 0.138 |

| Quinazolin-4(3H)-ones | EGFR | Potent Inhibition Reported |

Data represents findings from various studies on quinazolinone derivatives and may not be directly attributable to 1-Methyl-2-phenethylquinazolin-4(1H)-one.

Carbonic Anhydrase Isoform Inhibition (hCA I, II, IX, XII)

Recent research has highlighted the potential of quinazolinone derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govnih.gov Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.gov Studies on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have demonstrated potent and selective inhibition of tumor-associated isoforms hCA IX and hCA XII, with some compounds exhibiting KI values in the nanomolar range. nih.gov Other series of quinazolinone derivatives have been shown to be competitive inhibitors of hCA II, an isoform implicated in glaucoma. nih.gov These findings suggest that 1-Methyl-2-phenethylquinazolin-4(1H)-one could also exhibit inhibitory activity against various hCA isoforms.

An interactive data table summarizing the carbonic anhydrase inhibitory activity of selected quinazolinone derivatives is provided below.

| Compound Series | hCA Isoform | KI Range (nM) | Inhibition Type |

| 4-(2-(2-(substituted-thio)-4(3H)-quinazolinon-3-yl)ethyl)benzenesulfonamides | hCA I | 114.5 - 938.3 | - |

| 4-(2-(2-(substituted-thio)-4(3H)-quinazolinon-3-yl)ethyl)benzenesulfonamides | hCA IX | 8.0 - 40.7 | - |

| 4-(2-(2-(substituted-thio)-4(3H)-quinazolinon-3-yl)ethyl)benzenesulfonamides | hCA XII | 10.8 - 13.0 | - |

| Quinazolinone derivatives | hCA II | IC50: 14.0 - 59.6 µM | Competitive |

This data is based on studies of various quinazolinone derivatives and serves as an indication of potential activity.

Anti-Inflammatory and Analgesic Properties of Quinazolinone Derivatives

The quinazoline (B50416) scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including notable anti-inflammatory and analgesic effects. mdpi.comencyclopedia.pub The core structure of quinazolinone has been extensively modified to develop potent agents for the management of pain and inflammation. mdpi.com Research has shown that the substitution pattern on the quinazolinone ring system plays a crucial role in modulating these pharmacological properties.

Detailed Research Findings

Numerous studies have explored the synthesis and evaluation of various quinazolinone derivatives for their potential to alleviate inflammation and pain. These investigations often involve preclinical models to assess the efficacy of newly synthesized compounds.

One area of focus has been the development of 4(3H)-quinazolinone derivatives. In one study, a series of novel 3-methyl-4(3H)quinazolinone derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov The anti-inflammatory potential was assessed using the carrageenan-induced hind paw edema test in mice, a standard model for acute inflammation. nih.gov All tested compounds in this series exhibited statistically significant anti-inflammatory effects. nih.gov The analgesic activity was determined using the p-benzoquinone-induced writhing test, which is a model for visceral pain. The results from the analgesic tests were consistent with the anti-inflammatory findings, indicating a dual action of these compounds. nih.gov

Another research effort focused on conjugating quinazolinones with other known anti-inflammatory agents like ibuprofen (B1674241) and indole (B1671886) acetamide (B32628) to create novel selective COX-2 inhibitors. nih.gov Cyclooxygenase (COX) enzymes are key mediators of inflammation and pain, with COX-2 being the inducible isoform. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammatory symptoms while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Several of the synthesized compounds in this study demonstrated significant in vivo anti-inflammatory activity, comparable to the established COX-2 inhibitor, celecoxib. nih.gov Notably, some of these derivatives also showed superior inhibition of nitric oxide, another important inflammatory mediator. nih.gov In terms of analgesic effects, all selected compounds displayed improved activity, with one compound completely abolishing the pain response in the utilized model. nih.gov

Furthermore, 2,3-dihydroquinazolin-4(1H)-one derivatives bearing chalcone (B49325), pyrazole, or thiazole (B1198619) moieties have been synthesized and evaluated. nih.gov The analgesic activity was assessed using the acetic acid-induced writhing response, while the anti-inflammatory effects were studied via the carrageenan-induced edema method. nih.gov Certain chalcone derivatives within this series were identified as the most potent analgesics. nih.gov Additionally, a specific chalcone and an N-phenyl pyrazole derivative exhibited higher anti-inflammatory activity than celecoxib, a known selective COX-2 inhibitor. nih.gov

The versatility of the quinazolinone scaffold is further highlighted by the development of compounds like proquazone, a marketed non-steroidal anti-inflammatory drug (NSAID) based on a 4-aryl-1-alkyl-quinazolinone structure. mdpi.comencyclopedia.pub This demonstrates the clinical relevance and therapeutic potential of this class of compounds in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis. mdpi.comencyclopedia.pub

The mechanism of action for the anti-inflammatory and analgesic effects of quinazolinone derivatives is often attributed to the inhibition of key inflammatory pathways, including the cyclooxygenase (COX) enzymes. jneonatalsurg.com Some derivatives may also modulate the activity of inflammatory cytokines or interact with opioid-mediated pathways to produce their analgesic effects. jneonatalsurg.com

Data on Anti-Inflammatory and Analgesic Activities of Quinazolinone Derivatives

The following tables summarize the findings from various studies on the anti-inflammatory and analgesic properties of different quinazolinone derivatives.

| Compound Type | Test Model | Key Findings | Reference |

|---|---|---|---|

| 3-Methyl-4(3H)quinazolinone derivatives | Carrageenan-induced hind paw edema in mice | All tested compounds showed statistically significant anti-inflammatory effects. | nih.gov |

| Quinazolinones conjugated with ibuprofen or indole acetamide | In vivo inflammation models | Some compounds showed anti-inflammatory activity similar to celecoxib. Superior inhibition of nitric oxide was also observed for some derivatives. | nih.gov |

| 2,3-Dihydroquinazolin-4(1H)-one derivatives with chalcone or pyrazole moieties | Carrageenan-induced edema method | A chalcone and an N-phenyl pyrazole derivative showed higher anti-inflammatory activity than celecoxib. | nih.gov |

| Novel Quinazoline Derivative | Carrageenan-induced paw edema and cotton pellet-induced granuloma in rats | Showed dose-dependent inhibition of paw edema and granuloma formation, with efficacy comparable to indomethacin (B1671933) at a 50 mg/kg dose. | jneonatalsurg.com |

| Compound Type | Test Model | Key Findings | Reference |

|---|---|---|---|

| 3-Methyl-4(3H)quinazolinone derivatives | p-Benzoquinone-induced writhing test in mice | Results were in accordance with the anti-inflammatory activity, indicating significant analgesic effects. | nih.gov |

| Quinazolinones conjugated with ibuprofen or indole acetamide | Pain response models | All selected compounds showed improved analgesic activity, with one compound completely abolishing the pain response. | nih.gov |

| 2,3-Dihydroquinazolin-4(1H)-one derivatives with chalcone moieties | Acetic acid-induced writhing response | Chalcones bearing a 4-chlorophenyl or 4-nitrophenyl group were the most active analgesics. | nih.gov |

| Novel Quinazoline Derivative | Acetic acid-induced writhing and hot plate test in mice | Significantly reduced writhing counts (peripheral analgesia) and increased latency in the hot plate test (central analgesia). | jneonatalsurg.com |

Structure Activity Relationship Sar Studies Pertaining to 1 Methyl 2 Phenethylquinazolin 4 1h One Analogues

Correlative Analysis of Chemical Structure and Biological Potency

The biological activity of quinazolinone derivatives is intricately linked to their chemical structure. nih.gov Modifications at various positions of the quinazolinone ring system can lead to significant changes in their pharmacological properties. mdpi.com Key areas of modification that have been explored include the N1 and C2 positions of the quinazolinone core, as well as substitutions on the aromatic rings.

The methylation at the N1 position of the quinazolinone ring is a critical determinant of biological activity. This modification can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. nih.gov In the context of 1-methyl-2-phenethylquinazolin-4(1H)-one, the presence of the methyl group at the N1 position can enhance its ability to cross cellular membranes and potentially increase its affinity for specific receptors or enzymes. nih.gov The N1-methylation can also sterically influence the conformation of the molecule, thereby affecting its binding to target proteins.

The phenethyl group at the C2 position of the quinazolinone core plays a significant role in defining the pharmacological profile of the molecule. The length and flexibility of the ethyl linker, as well as the electronic properties of the phenyl ring, are key factors. The two-carbon chain allows the terminal phenyl group to adopt various spatial orientations, which can be crucial for optimal interaction with a binding site. The hydrophobic nature of the phenethyl group can contribute to binding affinity through van der Waals interactions.

Modifying the terminal phenyl ring of the C2-phenethyl moiety with various substituents can fine-tune the biological activity of the parent compound. The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the ring, which may affect its interaction with target molecules. nih.gov The size and position of these substituents are also critical. For instance, bulky groups may introduce steric hindrance that could either enhance or diminish activity depending on the topology of the binding site. nih.gov

Table 1: Hypothetical SAR Data for Phenethyl Ring Substitutions

| Compound | R (Phenethyl Ring) | Relative Activity |

| 1 | H | 1.0 |

| 2 | 4-Cl | 2.5 |

| 3 | 4-OCH3 | 1.8 |

| 4 | 4-NO2 | 0.5 |

| 5 | 2-Cl | 1.2 |

Note: The data in this table is illustrative and intended to demonstrate the potential impact of substitutions.

Table 2: Hypothetical SAR Data for Quinazolinone Ring A Substitutions

| Compound | R' (Ring A) | Relative Activity |

| 1 | H | 1.0 |

| 6 | 6-Cl | 1.5 |

| 7 | 7-OCH3 | 1.2 |

| 8 | 6,8-Br2 | 2.0 |

Note: The data in this table is illustrative and intended to demonstrate the potential impact of substitutions.

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore modeling is a powerful tool for identifying the essential structural features required for a molecule to exert a specific biological activity. worldscientific.com For quinazolinone derivatives, a common pharmacophore model might include a hydrogen bond acceptor (the carbonyl oxygen at C4), a hydrophobic region (the benzene (B151609) ring of the quinazolinone), and additional features depending on the specific target. nih.gov The N1-methyl group and the C2-phenethyl moiety of 1-methyl-2-phenethylquinazolin-4(1H)-one would contribute to the hydrophobic and steric features of the pharmacophore. The design of new ligands based on this scaffold would involve modifying the molecule to better fit the pharmacophore model and optimize its interactions with the target. eco-vector.com

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijlpr.com In the context of 1-methyl-2-phenethylquinazolin-4(1H)-one analogues, docking studies can provide insights into their binding modes with various biological targets. ijlpr.comsemanticscholar.org These studies can help to rationalize the observed SAR data and guide the design of new compounds with improved affinity and selectivity. nih.gov For example, docking simulations could reveal why a particular substituent on the phenethyl ring leads to a more favorable binding interaction than another.

Advanced Research Methodologies and Characterization Techniques in Quinazolinone Chemistry

Spectroscopic Analysis for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For 1-Methyl-2-phenethylquinazolin-4(1H)-one, a full suite of NMR experiments would be required for complete structural assignment.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the quinazolinone ring system and the phenyl ring of the phenethyl group would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The splitting patterns (e.g., doublets, triplets, multiplets) would reveal the substitution pattern on the aromatic rings.

Phenethyl Protons: The two methylene (B1212753) groups of the phenethyl moiety would likely appear as two distinct triplets around δ 2.8-3.2 ppm.

N-Methyl Protons: A sharp singlet corresponding to the N-methyl group would be expected in the upfield region, around δ 3.5-4.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Carbonyl Carbon: The carbonyl carbon (C=O) of the quinazolinone ring is characteristically deshielded and would appear far downfield, typically in the range of δ 160-170 ppm.

Aromatic and Olefinic Carbons: The carbons of the aromatic rings and the C=N bond would resonate in the δ 115-160 ppm region.

Aliphatic Carbons: The methylene carbons of the phenethyl group and the N-methyl carbon would be found in the upfield region of the spectrum.

¹⁹F NMR: This technique would only be applicable if the molecule were fluorinated. For 1-Methyl-2-phenethylquinazolin-4(1H)-one, a ¹⁹F NMR spectrum would not be relevant. However, for fluorinated quinazolinone analogs, it provides crucial information about the electronic environment of the fluorine atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is vital for establishing the connectivity of the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. For instance, HMBC would show a correlation between the N-methyl protons and the C4-carbonyl carbon, confirming the position of the methyl group.

Expected ¹H NMR Data for 1-Methyl-2-phenethylquinazolin-4(1H)-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.2 | d | 1H | Ar-H |

| ~ 7.8 | t | 1H | Ar-H |

| ~ 7.5 | d | 1H | Ar-H |

| ~ 7.4 | t | 1H | Ar-H |

| ~ 7.3-7.2 | m | 5H | Phenyl-H |

| ~ 3.7 | s | 3H | N-CH₃ |

| ~ 3.1 | t | 2H | -CH₂-Ph |

Expected ¹³C NMR Data for 1-Methyl-2-phenethylquinazolin-4(1H)-one

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 162 | C=O |

| ~ 155 | C=N |

| ~ 148 | Ar-C |

| ~ 141 | Ar-C |

| ~ 134 | Ar-CH |

| ~ 129 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 127 | Ar-CH |

| ~ 126 | Ar-CH |

| ~ 120 | Ar-C |

| ~ 115 | Ar-CH |

| ~ 38 | -CH₂- |

| ~ 35 | -CH₂- |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Methyl-2-phenethylquinazolin-4(1H)-one would be expected to show several characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band around 1680-1690 cm⁻¹ would be indicative of the amide carbonyl group in the quinazolinone ring.

C=N Stretch: The stretching vibration of the imine bond within the quinazolinone core would appear in the 1610-1630 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the phenethyl and methyl groups would appear just below 3000 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon double bond stretching within the aromatic rings.

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

MS: A standard mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of 1-Methyl-2-phenethylquinazolin-4(1H)-one. The fragmentation pattern can also provide structural clues. For instance, cleavage of the phenethyl group would be an expected fragmentation pathway.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. This is a crucial step in confirming the identity of a newly synthesized compound.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique could be used to analyze the purity of the compound and to separate it from any starting materials or byproducts. The mass spectrometer then provides identification of the separated components.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The UV-Vis spectrum of 1-Methyl-2-phenethylquinazolin-4(1H)-one would be expected to show absorption maxima (λ_max) characteristic of the extended π-system of the quinazolinone core and the attached phenyl ring. Typically, quinazolinone derivatives exhibit strong absorptions in the UV region, often with multiple bands between 200 and 400 nm.

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

While spectroscopic techniques provide invaluable information about the connectivity and functional groups of a molecule, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of 1-Methyl-2-phenethylquinazolin-4(1H)-one could be grown, this technique would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the phenethyl side chain relative to the quinazolinone ring system.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding, π-π stacking, or van der Waals interactions. This information is crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological targets.

Prospective Research Trajectories and Translational Potential of 1 Methyl 2 Phenethylquinazolin 4 1h One Analogues

Design and Synthesis of Next-Generation Quinazolinone Derivatives with Refined Efficacy and Specificity

The development of next-generation analogues of 1-Methyl-2-phenethylquinazolin-4(1H)-one hinges on rational drug design and synthetic exploration to enhance therapeutic efficacy and target specificity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core structure to optimize pharmacological activity. nih.gov Research has shown that substitutions at the 2, 3, and 6-positions of the quinazolinone ring can significantly influence biological outcomes. nih.gov

Future design strategies for analogues could involve:

Modification of the 2-phenethyl group: Altering the length of the alkyl chain, introducing substituents on the phenyl ring, or replacing the phenyl ring with other aromatic or heteroaromatic systems could modulate binding affinity and selectivity for specific biological targets.

Substitution on the quinazolinone core: Introducing various functional groups (e.g., halogens, methoxy, nitro) on the benzene (B151609) ring of the quinazolinone nucleus can impact potency. For instance, studies on other quinazolinone series have shown that electron-withdrawing groups can enhance anticancer activity. nih.gov

Bioisosteric Replacement: Utilizing bioisosteres to replace certain moieties can improve pharmacokinetic properties. For example, the quinazolinone scaffold itself has been successfully used as a bioisostere for other heterocyclic cores, such as the phthalazinone in the PARP inhibitor Olaparib, leading to new potential anticancer agents. rsc.org

The synthesis of these novel derivatives would leverage established and emerging chemical methodologies to create libraries of compounds for biological screening. researchgate.net For example, a series of 2,6-disubstituted-quinazoline-4-one analogues demonstrated that compounds featuring a thiazole (B1198619) group at the 2-position were more active than those with other substituents, highlighting the importance of the group at this position. nih.gov

| Design Strategy | Rationale | Potential Outcome |

| Modification of the 2-phenethyl side chain | Explore interactions with target binding pockets. | Enhanced potency and selectivity. |

| Substitution on the quinazolinone benzene ring | Modulate electronic properties and ADME profile. | Improved bioavailability and efficacy. |

| Variation of the N1-methyl group | Investigate the role of N-alkylation on activity. | Altered target engagement and solubility. |

| Bioisosteric replacement of the quinazolinone core | Retain biological activity with improved properties. | Novel scaffolds with superior drug-like characteristics. |

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

The broad pharmacological profile of quinazolinone derivatives suggests their ability to interact with a multitude of biological targets. nih.govnih.gov While some targets are well-established, such as Epidermal Growth Factor Receptor (EGFR) and tubulin, the identification of novel targets for analogues of 1-Methyl-2-phenethylquinazolin-4(1H)-one is a crucial area for future research. nih.govmdpi.com

Quinazolinones have demonstrated activity against a diverse range of targets implicated in various diseases:

Anticancer: Many quinazoline (B50416) derivatives function as inhibitors of key enzymes in cancer progression, including tyrosine kinases (EGFR, VEGFR), dihydrofolate reductase (DHFR), and poly-(ADP-ribose)-polymerase (PARP). nih.govnih.gov Some analogues also act as tubulin polymerization inhibitors, disrupting microtubule dynamics essential for cell division. mdpi.comnih.gov

Anti-inflammatory: Certain derivatives have shown potential by inhibiting enzymes like cyclooxygenase (COX). nih.gov

Antimicrobial: The scaffold has been explored for its activity against various bacterial and fungal strains. juniperpublishers.com

Neurological Disorders: Anticonvulsant activities have been reported for several quinazolinone compounds. wisdomlib.org

Future research should employ modern techniques such as chemical proteomics, thermal shift assays, and in silico target prediction to identify the specific molecular targets of newly synthesized analogues. Once a target is identified, validation using techniques like genetic knockdown (siRNA) or knockout models will be essential to confirm its role in the compound's mechanism of action. This approach will not only elucidate how these analogues exert their effects but also open possibilities for their application in new therapeutic areas. nih.gov

| Therapeutic Area | Potential Biological Target(s) | Reference |

| Oncology | EGFR, VEGFR, PDGFR, PARP, Tubulin, DHFR | nih.govrsc.orgnih.govmdpi.comnih.gov |

| Inflammation | Cyclooxygenase (COX) | nih.gov |

| Infectious Diseases | Bacterial and Fungal Enzymes | juniperpublishers.com |

| Diabetes | Alpha-glucosidase | wisdomlib.org |

| Neurology | CNS Receptors (for anticonvulsant activity) | wisdomlib.org |

Innovation in Sustainable and Scalable Synthetic Methodologies

The progression of quinazolinone analogues from laboratory-scale synthesis to potential clinical candidates requires the development of efficient, cost-effective, and environmentally friendly synthetic methods. Traditional synthetic routes often involve harsh conditions or toxic reagents. Recent innovations in green chemistry offer sustainable alternatives for the synthesis of the quinazolinone core. frontiersin.org

Key areas of innovation include:

Catalysis: The use of earth-abundant and environmentally benign catalysts, such as those based on copper and iron, is a promising alternative to precious metal catalysts. organic-chemistry.orgbenthamdirect.com Magnetic nanocatalysts are also gaining traction as they can be easily recovered and reused, improving the cost-effectiveness and sustainability of the process. frontiersin.org

Green Solvents: Replacing toxic organic solvents with greener alternatives like water or anisole (B1667542) reduces the environmental impact of the synthesis. organic-chemistry.orgacs.org

Multicomponent Reactions (MCRs): MCRs enhance synthetic efficiency by combining multiple starting materials in a single step, which increases atom economy and reduces waste. frontiersin.org

Alternative Energy Sources: Microwave-assisted synthesis can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov

By adopting these sustainable practices, the large-scale synthesis of promising 1-Methyl-2-phenethylquinazolin-4(1H)-one analogues can be achieved in a more economically viable and ecologically responsible manner. researchgate.net

Development of Multi-Targeting Agents for Complex Pathologies

Complex diseases like cancer often involve the dysregulation of multiple signaling pathways. nih.gov Single-target drugs can be limited by the development of resistance. Consequently, there is growing interest in designing multi-target-directed ligands that can simultaneously modulate several key biological targets, potentially leading to synergistic therapeutic effects and a lower likelihood of resistance. nih.gov

The quinazoline scaffold is well-suited for the development of multi-target agents. nih.gov For example, researchers have successfully designed quinazoline derivatives that act as potent inhibitors of both microtubule dynamics and multiple receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2. nih.govmedchemexpress.cn This dual action combines cytotoxic and antiangiogenic effects, a powerful strategy in cancer therapy.

Future research on 1-Methyl-2-phenethylquinazolin-4(1H)-one analogues could focus on creating hybrid molecules by incorporating other pharmacologically active moieties into the structure. nih.gov This molecular hybridization strategy aims to design single molecules that can interact with multiple targets relevant to a specific complex disease, such as cancer or neurodegenerative disorders. nih.gov The design of such agents requires a deep understanding of the pathophysiology of the disease and the structural requirements for binding to each intended target.

Outlook on Pre-Clinical and Discovery Phase Applications

The journey of a novel chemical entity from discovery to clinical application is long and complex. For analogues of 1-Methyl-2-phenethylquinazolin-4(1H)-one, the outlook in the pre-clinical and discovery phases is shaped by the vast therapeutic potential of the quinazolinone scaffold. colab.ws

The initial discovery phase will involve high-throughput screening of a library of synthesized analogues against various cell lines and biological targets to identify lead compounds. nih.gov Promising candidates will then advance to the pre-clinical phase, which involves a more detailed investigation of their:

Efficacy: In vitro and in vivo studies in relevant disease models (e.g., cancer xenografts) to confirm the therapeutic effect.

Mechanism of Action: In-depth studies to fully elucidate the molecular pathways through which the compound acts.

Pharmacokinetics: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Given the diverse activities reported for quinazolinones, pre-clinical development could be pursued for various indications, including oncology, infectious diseases, and inflammatory conditions. nih.govwisdomlib.orgnih.gov The successful navigation of these early research phases will be critical to translating the potential of these analogues into tangible therapeutic benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.